molecular formula C9H11Cl2N B7967171 4-Tert-butyl-2,6-dichloropyridine

4-Tert-butyl-2,6-dichloropyridine

Cat. No.: B7967171
M. Wt: 204.09 g/mol
InChI Key: NZBWJWSQADQOKF-UHFFFAOYSA-N
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Description

4-Tert-butyl-2,6-dichloropyridine is a chemical compound with the molecular formula C₉H₁₁Cl₂N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms at the 2 and 6 positions and a tert-butyl group at the 4 position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Tert-butyl-2,6-dichloropyridine can be synthesized through several methods. One common method involves the chlorination of 4-tert-butylpyridine. The reaction typically uses chlorine gas or a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) under controlled conditions to introduce chlorine atoms at the 2 and 6 positions of the pyridine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-2,6-dichloropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in substitution reactions to replace chlorine atoms with other functional groups.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a 4-tert-butyl-2,6-diaminopyridine derivative.

Scientific Research Applications

4-Tert-butyl-2,6-dichloropyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyridine derivatives.

    Medicine: Research into potential therapeutic applications includes its use as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-tert-butyl-2,6-dichloropyridine involves its interaction with molecular targets through its functional groups. The chlorine atoms and tert-butyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. In biological systems, it may interact with enzymes or receptors, affecting their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloropyridine: Lacks the tert-butyl group, making it less sterically hindered and more reactive in certain substitution reactions.

    4-Tert-butylpyridine: Lacks the chlorine atoms, resulting in different reactivity and applications.

    2,6-Di-tert-butyl-4-methylpyridine: Contains additional tert-butyl groups, leading to increased steric hindrance and different chemical properties.

Uniqueness

4-Tert-butyl-2,6-dichloropyridine is unique due to the combination of its tert-butyl group and chlorine atoms, which confer specific steric and electronic properties. These properties make it a valuable intermediate in organic synthesis and a useful compound in various research applications.

Properties

IUPAC Name

4-tert-butyl-2,6-dichloropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N/c1-9(2,3)6-4-7(10)12-8(11)5-6/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBWJWSQADQOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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